molecular formula C11H14ClN B1407973 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride CAS No. 1689557-88-7

1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride

Cat. No.: B1407973
CAS No.: 1689557-88-7
M. Wt: 195.69 g/mol
InChI Key: NQSVKIHGLGYSNW-UHFFFAOYSA-N
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Description

1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride is a spirocyclic indole derivative characterized by a four-membered cyclobutane ring fused to the indole moiety at the 3'-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Key structural features include:

  • Spiro junction: The cyclobutane and indole rings share a single atom (C-1), creating a rigid, three-dimensional geometry.
  • Substituents: The absence of substituents on the indole ring (unlike fluoro- or methoxy-substituted analogs) may influence electronic and steric properties.
  • Hydrochloride salt: Enhances aqueous solubility, critical for biological studies .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclobutane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11;/h1-2,4-5,12H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVKIHGLGYSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689557-88-7
Record name 1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • IUPAC Name : 5-bromospiro[1,2-dihydroindole-3,1'-cyclobutane]; hydrochloride
  • Molecular Formula : C11H13BrClN
  • Molecular Weight : 274.58 g/mol
  • CAS Number : 1803590-79-5

The biological activity of this compound is primarily attributed to its structural similarity to other indole-based compounds. It is suggested that this compound may inhibit cyclin-dependent kinase 8 (CDK8), a key regulator in cell cycle progression and transcriptional regulation. The mode of action likely involves non-covalent interactions such as hydrogen bonding and π-π stacking with target proteins.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds within the cyclobutane series. For instance, derivatives have shown moderate activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antimicrobial agents .

Anticancer Activity

Cyclobutane derivatives have been evaluated for their anticancer properties. In vitro studies demonstrate that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. The selectivity indices suggest a promising therapeutic window for these compounds in cancer treatment .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of cyclobutane derivatives, several compounds were tested against Staphylococcus aureus and Candida albicans. The results indicated that specific derivatives had MIC values ranging from 16 μg/mL to 128 μg/mL, demonstrating moderate to strong antibacterial effects .

CompoundTarget PathogenMIC (μg/mL)
F7Staphylococcus aureus128
F5Candida albicans16
F9Escherichia coli32

Study 2: Anticancer Activity

A separate investigation focused on the anticancer potential of cyclobutane derivatives revealed significant cytotoxic effects against various cancer cell lines. The selectivity index was notably higher than that of traditional chemotherapeutics like cisplatin, indicating a favorable profile for further development .

Cell LineIC50 (μg/mL)Selectivity Index
HepG215.9717.64
HCT-1564.118.51
MCF-7Not reported34.17

Comparison with Similar Compounds

Core Structural Variations: Cyclopropane vs. Cyclobutane

The size of the spiro-fused ring significantly impacts physicochemical properties:

Compound Ring Size Molecular Formula Molecular Weight Key Structural Features
1',2'-Dihydrospiro[cyclobutane-1,3'-indole] HCl 4-membered Not explicitly stated (inferred: ~C12H14ClN) ~209.7 (estimated) Rigid cyclobutane, no substituents
1',2'-Dihydrospiro[cyclopropane-1,3'-indole] HCl 3-membered C10H12ClN 181.66 Higher ring strain, smaller volume
1',2'-Dihydrospiro[cyclobutane-1,3'-indole]-2'-one 4-membered C11H11NO 173.21 Ketone functional group introduces polarity

Key Observations :

  • Molecular Volume : Cyclobutane’s larger ring may improve binding pocket compatibility in biological targets compared to cyclopropane .

Substituent Effects: Fluoro and Methoxy Groups

Substituents on the indole ring modulate electronic and steric properties:

Compound Substituent Molecular Formula Molecular Weight Impact on Properties
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] HCl Fluorine at C-4' C11H13ClFN 213.68 Increased electronegativity, enhanced metabolic stability
5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] HCl Methoxy at C-5' C11H13ClNO 217.69 Improved solubility, potential H-bonding

Key Observations :

  • Electron-Donating Groups (e.g., OMe) : Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .

Functional Group Modifications

Additional functional groups alter reactivity and applications:

Compound Functional Group Molecular Weight Key Applications/Properties
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine HCl Amine 195.69 Pharmacological potential (e.g., enzyme inhibition)
1',2'-Dihydrospiro[cyclobutane-1,3'-indole]-2'-one Ketone 173.21 Intermediate for further functionalization

Key Observations :

  • Amine Groups : Enhance interaction with biological targets (e.g., receptors, enzymes) but may require protective strategies during synthesis .
  • Ketone Groups : Serve as versatile intermediates for derivatization (e.g., forming hydrazones or oximes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 2
1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride

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